Hydrogenated methyl abietate
Overview
Description
Hydrogenated Methyl Abietate is the methyl ester of abietic acid . It is derived from abietic acid, a resin acid that is a component of tree resin . In cosmetic formulations, it acts as a viscosity regulator, increasing or decreasing the viscosity of the products .
Synthesis Analysis
Hydrogenated Methyl Abietate can be prepared by the hydrogenation of Methyl Abietate . This process involves treating Methyl Abietate with hydrogen in the presence of an active nickel hydrogenation catalyst under suitable temperature and pressure . The Methyl Abietate can be prepared by heating methanol and rosin (abietic acid) at a certain temperature under pressure .
Molecular Structure Analysis
The molecular formula of Methyl Abietate, the precursor to Hydrogenated Methyl Abietate, is C21H32O2 . The molecular weight is 316.4776 .
Chemical Reactions Analysis
The primary chemical reaction involved in the production of Hydrogenated Methyl Abietate is the hydrogenation of Methyl Abietate . This involves the addition of hydrogen to Methyl Abietate in the presence of a nickel hydrogenation catalyst .
Physical And Chemical Properties Analysis
The Safety Data Sheet for Methyl Abietate (hydrogenated) indicates that it is not classified under physical, health, environmental, or OSHA defined hazards . It is recommended for laboratory use only .
Scientific Research Applications
Catalysts in Disproportionation Reactions
Hydrogenated methyl abietate is relevant in the study of disproportionation reactions catalyzed by metal complexes. For instance, Ishigami et al. (1976) investigated the disproportionation of methyl abietate using catalysts like Fe (CO) 5, demonstrating its effectiveness at high temperatures in transforming methyl abietate to other derivatives like methyl dehydroabietate and methyl dihydroabietates (Ishigami, Inoue, Ohshiro, & Agawa, 1976).
Influence in Hydrogen Parameters
The impact of substituents like methyl groups on hydrogen's nonbonded interactions in molecules is a significant area of research. Veenstra et al. (1992) studied the interactions of water with various methyl hydrogens, highlighting the need for adjusted van der Waals parameters in molecular mechanics to account for these effects (Veenstra, Ferguson, & Kollman, 1992).
Oxidation Mechanism of Abietic Acid
Research into the oxidation mechanism of abietic acid is relevant to understanding the behavior of hydrogenated methyl abietate. Ren et al. (2015) used two-dimensional infrared correlation spectroscopy to monitor the oxidation behavior of abietic acid, proposing a mechanism for the transformation of methylene groups in abietic acid (Ren et al., 2015).
Hydrogenation Methods for Lipids
The hydrogenation process, critical in transforming substances like methyl abietate, is also explored in lipid chemistry. Appelqvist (1972) developed a method for hydrogenating lipids, which can be applicable in understanding the hydrogenation of compounds like methyl abietate (Appelqvist, 1972).
Catalytic Process Development for Alkyne Hydrogenations
The hydrogenation of alkynes, which can be extrapolated to the hydrogenation of compounds like methyl abietate, has been a focus of research. Crespo-Quesada et al. (2012) reviewed recent achievements in catalytic process development for alkyne hydrogenations, emphasizing the need for optimization at various scales, from molecular to macro-scale (Crespo-Quesada, Cárdenas-Lizana, Dessimoz, & Kiwi-Minsker, 2012).
Ultrasonic-Assisted Purification of Hydrogenated Abietic Acid
The purification of hydrogenated abietic acid, an important process for its practical applications, has been studied using ultrasonic-assisted methods. Liu Bei-shan (2013) explored the preparation of ethanolamine salt of hydrogenated abietic acid using ultrasound, demonstrating an effective method for enhancing the purity of hydrogenated abietic acid (Liu Bei-shan, 2013).
Catalytic Transformation to Hydrocarbons
Bernas et al. (2012) investigated the catalytic conversion of abietic acid to lighter hydrocarbons, a process relevant to understanding the transformations of hydrogenated methyl abietate. They focused on the hydrogenation and decarboxylation of abietic acid, highlighting the potential of tall oil rosin acid as a feedstock (Bernas, Salmi, Murzin, Mikkola, & Rintola, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16?,17-,18+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRJGBPDCCAEK-HSLMUJISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |
CAS RN |
30968-45-7 | |
Record name | Methyl dihydroabietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030968457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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